molecular formula C17H24N2O2SSi B12649190 2-(Trimethylsilyl)ethyl 4-(4-methylthiazol-5-yl)benzylcarbamate

2-(Trimethylsilyl)ethyl 4-(4-methylthiazol-5-yl)benzylcarbamate

Cat. No.: B12649190
M. Wt: 348.5 g/mol
InChI Key: DWCWQJMRQDTWRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trimethylsilyl)ethyl 4-(4-methylthiazol-5-yl)benzylcarbamate is a compound that features a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trimethylsilyl)ethyl 4-(4-methylthiazol-5-yl)benzylcarbamate can be achieved through a multi-step process. One common method involves the reaction of 4-(4-methylthiazol-5-yl)benzylamine with 2-(trimethylsilyl)ethyl chloroformate under basic conditions to form the desired carbamate . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Trimethylsilyl)ethyl 4-(4-methylthiazol-5-yl)benzylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Trimethylsilyl)ethyl 4-(4-methylthiazol-5-yl)benzylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Trimethylsilyl)ethyl 4-(4-methylthiazol-5-yl)benzylcarbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may also modulate signaling pathways, such as the NF-κB pathway, to exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylthiazol-5-yl)ethylamine
  • 2-(4-Methylthiazol-5-yl)ethyl decanoate
  • 2-(4-Methylthiazol-5-yl)ethyl butyrate

Uniqueness

2-(Trimethylsilyl)ethyl 4-(4-methylthiazol-5-yl)benzylcarbamate is unique due to the presence of the trimethylsilyl group, which can enhance its stability and lipophilicity. This modification can improve its bioavailability and effectiveness compared to other similar compounds .

Properties

Molecular Formula

C17H24N2O2SSi

Molecular Weight

348.5 g/mol

IUPAC Name

2-trimethylsilylethyl N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]carbamate

InChI

InChI=1S/C17H24N2O2SSi/c1-13-16(22-12-19-13)15-7-5-14(6-8-15)11-18-17(20)21-9-10-23(2,3)4/h5-8,12H,9-11H2,1-4H3,(H,18,20)

InChI Key

DWCWQJMRQDTWRV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)OCC[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.